4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of 1,3-benzothiazole derivatives, which are then reacted with various reagents to introduce the sulfanyl and morpholinyl groups. The final step involves the formation of the triazin-2-amine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may enhance the activity of inhibitory neurotransmitters or inhibit the activity of excitatory neurotransmitters, thereby exerting anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
Uniqueness
4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C15H16N6OS2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H16N6OS2/c16-13-18-12(19-14(20-13)21-5-7-22-8-6-21)9-23-15-17-10-3-1-2-4-11(10)24-15/h1-4H,5-9H2,(H2,16,18,19,20) |
InChI Key |
YHDSVRLKGAMOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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